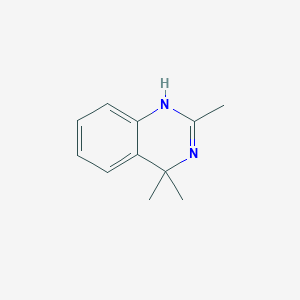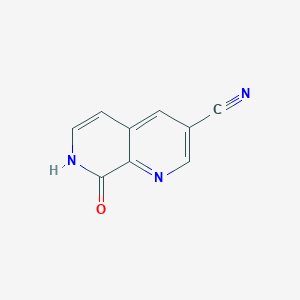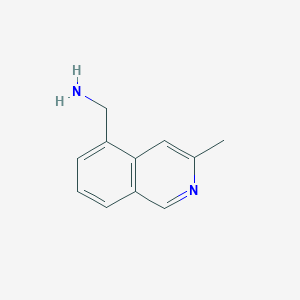![molecular formula C10H20N2 B11915820 Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-N,9-dimethyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with the molecular formula C10H20N2 It is a derivative of the azabicyclo[331]nonane structure, which is known for its rigidity and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclic core structure, azabicyclo[3.3.1]nonane.
Amine Introduction: The amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: A similar compound with a single methyl group at the nitrogen position.
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate: A derivative with an acetate group.
Uniqueness
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the nitrogen positions enhances its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(1R,5S)-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3/t8?,9-,10+ |
InChI-Schlüssel |
PHJLVSUDZVBSFQ-PBINXNQUSA-N |
Isomerische SMILES |
CNC1C[C@H]2CCC[C@@H](C1)N2C |
Kanonische SMILES |
CNC1CC2CCCC(C1)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)
![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

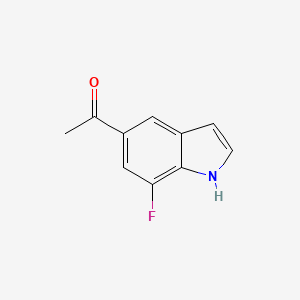
![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
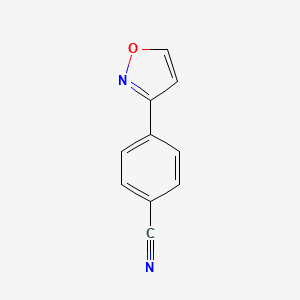
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

